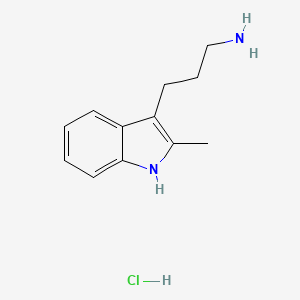

3-(2-Methyl-1H-indol-3-yl)propan-1-amine hydrochloride

CAS No.: 109366-84-9

Cat. No.: VC8046936

Molecular Formula: C12H17ClN2

Molecular Weight: 224.73

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 109366-84-9 |

|---|---|

| Molecular Formula | C12H17ClN2 |

| Molecular Weight | 224.73 |

| IUPAC Name | 3-(2-methyl-1H-indol-3-yl)propan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C12H16N2.ClH/c1-9-10(6-4-8-13)11-5-2-3-7-12(11)14-9;/h2-3,5,7,14H,4,6,8,13H2,1H3;1H |

| Standard InChI Key | ZSUJKQSZPYFNLA-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=CC=CC=C2N1)CCCN.Cl |

| Canonical SMILES | CC1=C(C2=CC=CC=C2N1)CCCN.Cl |

Introduction

Chemical and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 3-(2-methyl-1H-indol-3-yl)propan-1-amine hydrochloride, reflects its structure: a 2-methylindole moiety bound to a three-carbon amine chain at the 3-position (Table 1) . The hydrochloride salt formation improves crystallinity and aqueous solubility, critical for experimental handling.

Table 1: Key Chemical Identifiers

Physicochemical Data

Limited solubility data are available, but the hydrochloride salt’s ionic nature suggests moderate solubility in polar solvents like water or ethanol. The free base form likely exhibits lipophilicity due to the indole ring and alkyl chain, which may influence membrane permeability in biological systems.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves Fischer indole synthesis or alkylation strategies:

-

Indole Core Formation: Condensation of phenylhydrazine derivatives with ketones under acidic conditions generates the 2-methylindole scaffold.

-

Side-Chain Introduction: Alkylation at the indole’s 3-position using 3-bromopropan-1-amine or reductive amination with propionaldehyde yields the propan-1-amine moiety.

-

Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, confirmed via titration or spectroscopic methods .

Industrial-scale production remains undocumented, but batch processes with purification via recrystallization or chromatography are plausible.

| Aspect | Recommendation | Source |

|---|---|---|

| Storage | Room temperature, dry environment | |

| Personal Protection | Gloves, goggles, fume hood | |

| First Aid | Flush eyes/skin with water |

Stability Considerations

The hydrochloride salt enhances stability, but prolonged exposure to light or moisture should be avoided .

Research Applications and Future Directions

Current Uses

-

Medicinal Chemistry: Serves as a precursor for synthesizing indole-based libraries targeting neurological disorders.

-

Analytical Standards: Used in mass spectrometry calibration due to its defined fragmentation pattern.

Knowledge Gaps

-

Pharmacokinetics: No data on absorption, distribution, metabolism, or excretion.

-

Toxicology: Acute and chronic toxicity profiles remain uncharacterized.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume